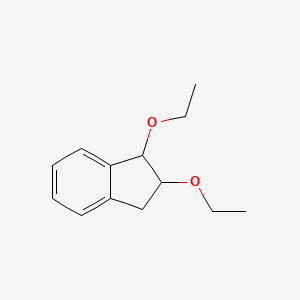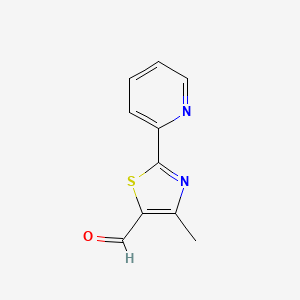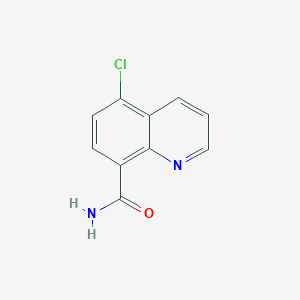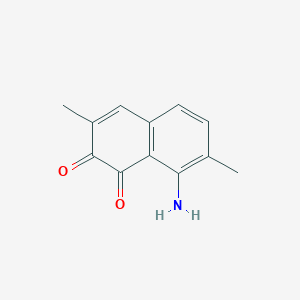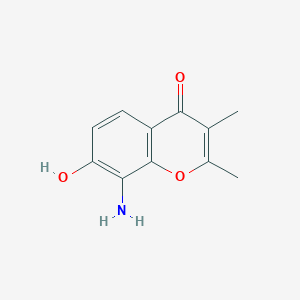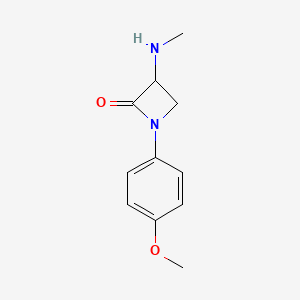
1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one is a chemical compound with a molecular formula of C11H14N2O2 It is known for its unique azetidinone ring structure, which is a four-membered lactam
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as an acid chloride, to form the azetidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of various substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the azetidinone ring, resulting in the formation of corresponding amides or carboxylic acids.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain bacterial and viral infections.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial activity or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(4-Methoxyphenyl)azetidin-2-one: Lacks the methylamino group, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one: Contains an additional phenyl group, which may alter its reactivity and applications.
4-[(4-Methoxyphenyl)methyl]azetidin-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-(methylamino)azetidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-12-10-7-13(11(10)14)8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3 |
InChI-Schlüssel |
FGNXIOHGTILDPR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CN(C1=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)
